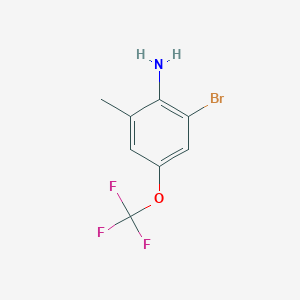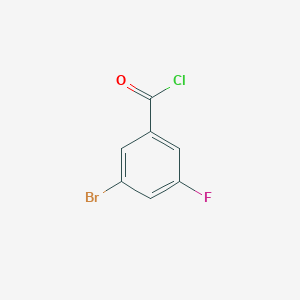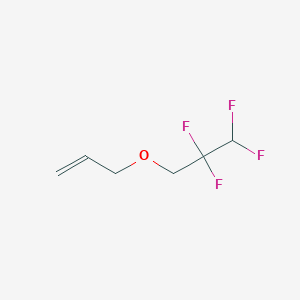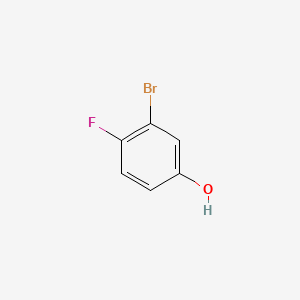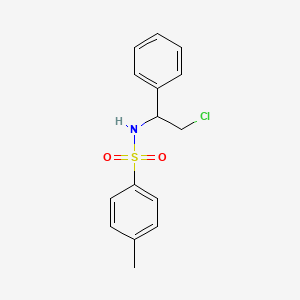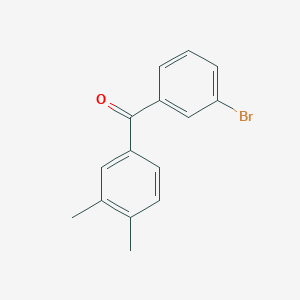
3-Bromo-3',4'-dimethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-3',4'-dimethylbenzophenone, also known as 3-Bromo-3',4'-dimethylbenzhydrol, is a synthetic compound with a wide range of applications in the scientific and industrial fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 286.06 g/mol. This compound is used in the synthesis of various organic compounds and has been studied for its potential biological activity.
Applications De Recherche Scientifique
Aromatic Nucleophilic Substitution Reactions
3-Bromo-3',4'-dimethylbenzophenone and its derivatives have been studied in the context of aromatic nucleophilic substitution reactions. In one study, 3-Bromo-2-nitrobenzo[b]thiophene reacted with amines to produce N-substituted 3-amino-2-nitrobenzo[b]thiophenes, a reaction which can be of use for synthesizing specific isomers (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Photodynamic Therapy in Cancer Treatment
Research has shown that certain derivatives of bromophenol, which are chemically related to this compound, have potential in photodynamic therapy for cancer treatment. One study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with bromophenol groups, emphasizing their potential as Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant and Anticancer Activities
Research into bromophenol derivatives, such as those related to this compound, has shown significant antioxidant and anticancer activities. A study synthesized new methylated and acetylated bromophenol derivatives, finding that some compounds exhibited promising antioxidant and anticancer properties, suggesting further investigation into their therapeutic potential (Dong et al., 2022).
Kinetics of Photolysis Reactions
The kinetics of reactions involving bromophenol derivatives have been studied, particularly under photolysis conditions. One study investigated the quenching kinetics of the 4,4′-dimethylbenzophenone triplet state with para-substituted phenol derivatives, including bromophenols. This research contributes to understanding the photophysical properties of these compounds (Levin, Sul’timova, & Chaikovskaya, 2005).
Solid State Photochemistry
Studies in solid state photochemistry have included methyl-substituted benzophenones, chemically related to this compound. Research into the UV irradiation of these compounds in the solid state has provided insights into intermolecular hydrogen abstraction and radical coupling processes (Ito et al., 1987).
Safety and Hazards
Propriétés
IUPAC Name |
(3-bromophenyl)-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXRWJCBXMOMTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373645 |
Source


|
| Record name | 3-Bromo-3',4'-dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844879-49-8 |
Source


|
| Record name | (3-Bromophenyl)(3,4-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-3',4'-dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







